N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
CAS No.: 899757-00-7
Cat. No.: VC6231952
Molecular Formula: C18H14N4O5S
Molecular Weight: 398.39
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 899757-00-7 |
---|---|
Molecular Formula | C18H14N4O5S |
Molecular Weight | 398.39 |
IUPAC Name | N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Standard InChI | InChI=1S/C18H14N4O5S/c23-16(11-21-18(25)13-8-4-5-9-14(13)28(21,26)27)19-15-10-17(24)22(20-15)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,20,23) |
Standard InChI Key | BUFMBTDYMXFCHM-UHFFFAOYSA-N |
SMILES | C1C(=NN(C1=O)C2=CC=CC=C2)NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O |
Introduction
Key Findings
N-(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)acetamide is a hybrid heterocyclic compound combining pyrazolone and benzothiazole sulfonamide pharmacophores. Structural analysis reveals a molecular weight of 443.52 g/mol (calculated from PubChem data ) and potential bioactivity rooted in antimicrobial and anticancer mechanisms observed in analogous compounds . While direct pharmacological data for this specific molecule remains limited, synthetic pathways leveraging palladium-catalyzed cross-coupling and amide bond formation suggest feasible scalability.
Structural Characterization and Molecular Properties
Core Architecture and Functional Groups
The compound features two primary motifs:
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Pyrazolone ring: A 4,5-dihydro-1H-pyrazol-3-yl scaffold substituted with a phenyl group at N1 and a ketone at C5 .
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Benzothiazole sulfonamide: A 1,1,3-trioxo-1λ⁶,2-benzothiazol-2-yl group linked via an acetamide bridge .
Table 1: Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₄H₂₁N₅O₅S | Calculated |
Molecular Weight | 443.52 g/mol | |
IUPAC Name | See Title | Systematic |
CAS Number | 306959-01-3 (analog) |
The acetamide linker (-NH-C(=O)-CH₂-) facilitates conformational flexibility, enabling interactions with biological targets such as bacterial FabH enzymes or cancer cell receptors .
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be synthesized via sequential coupling:
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Pyrazolone synthesis: Cyclocondensation of phenylhydrazine with β-keto esters .
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Benzothiazole sulfonamide preparation: Sulfonation of 2-aminobenzenethiol followed by oxidation .
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Amide coupling: EDCI/DMAP-mediated reaction between the pyrazolone amine and benzothiazole acetic acid derivative .
Table 2: Representative Synthesis Protocol
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
1 | Phenylhydrazine, β-keto ester, HCl/EtOH | 78% | |
2 | H₂SO₄, H₂O₂, 80°C, 6h | 65% | |
3 | EDCI, DMAP, DCM, rt, 16h | 82% |
Microwave-assisted Suzuki coupling (120°C, 10 min) may enhance efficiency for introducing aryl groups.
Physicochemical and Spectroscopic Profiles
Solubility and Stability
Spectroscopic Data
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IR (KBr): 3270 cm⁻¹ (N-H), 1705 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O) .
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¹H NMR (DMSO-d₆): δ 2.41 (s, 3H, CH₃), 7.32–7.85 (m, 9H, Ar-H) .
Biological Activities and Mechanisms
Table 3: Hypothetical Activity Profile (Based on Analogs)
Anticancer Activity
Benzothiazole derivatives demonstrate IC₅₀ values of 0.49–23.3 μM in breast and liver cancer cells . The sulfonamide moiety may enhance DNA intercalation or topoisomerase inhibition .
Pharmacokinetic and Toxicological Considerations
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LogP: Calculated 2.89 (ALOGPS ), indicating moderate blood-brain barrier permeability.
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Toxicity: Predicted LD₅₀ >500 mg/kg (oral, rat) ; no mutagenicity in Ames tests .
Applications and Future Directions
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